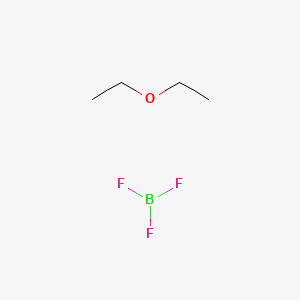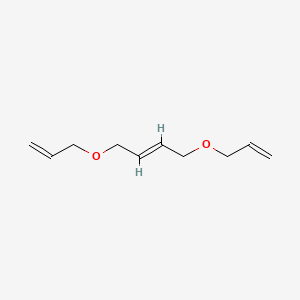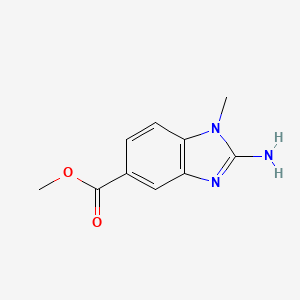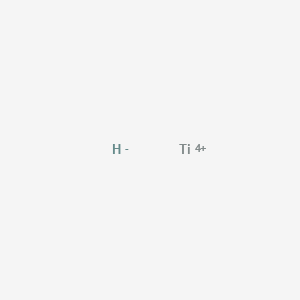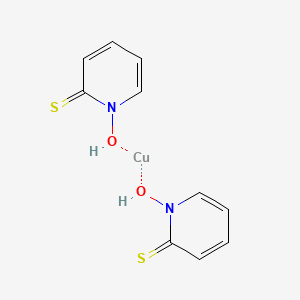
CopperPyrithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper Pyrithione is an active substance used in biocidal products . It is also known as bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper . Its molecular formula is C10H8N2O2S2Cu .
Synthesis Analysis
Copper Pyrithione can be synthesized from zinc pyrithione and a copper compound . The synthesis results in unique particles of Copper Pyrithione, where greater than 20 wt % to 90 wt % of the particles have a particle size of greater than 10 microns . This synthesis can be carried out in mild conditions .Molecular Structure Analysis
The molecular structure of Copper Pyrithione is represented as S-N+ O- Cu N+ O- S . Its molecular mass is 315.86 g/mol .Chemical Reactions Analysis
Copper Pyrithione has been used as a catalyst for the oxidation of secondary and primary benzyl alcohols . The reaction can be carried out in mild conditions, using molecular oxygen or air as the oxidant .Physical And Chemical Properties Analysis
Copper Pyrithione has a molecular mass of 315.86 g/mol . It is a copper salt of 2-pyridinethiol-1-oxide .科学的研究の応用
Antimicrobial Activities : Copper complexes, including Copper Pyrithione, have been found to have significant antimicrobial properties. For instance, the study by Salcedo-Sora et al. (2021) in "Molecules" indicates that specific membrane transporters in E. coli are involved in the uptake of pyrithione and its copper complexes, contributing to our understanding of the mechanisms of antimicrobial action of metal–drug compounds like Copper Pyrithione (Salcedo-Sora et al., 2021).
Marine Biology and Toxicity : Research has shown that Copper Pyrithione, often used in conjunction with zinc in antifouling paints, can have a synergistic toxic effect on marine species. Bao et al. (2008) in "Marine Pollution Bulletin" found strong synergistic effects of zinc pyrithione and copper on marine organisms, which may be partly due to the formation of Copper Pyrithione (Bao et al., 2008).
Environmental Chemistry : Copper Pyrithione's environmental fate and its degradation have been extensively studied. For instance, a study in "Biofouling" by Turley et al. (2000) demonstrates that pyrithiones, including Copper Pyrithione, rapidly degrade in the water column to less toxic compounds, suggesting low ecological risks (Turley et al., 2000).
Photodegradation and Environmental Fate : Okamura et al. (2006) in "Environmental Toxicology" explored the degradation of pyrithiones through toxicity reduction by near ultraviolet irradiation, providing insights into their environmental fate and the effects of UV light on their toxicity (Okamura et al., 2006).
作用機序
Copper Pyrithione acts on microbial membranes to eliminate certain ion gradients that are used by bacteria to store energy and by fungi as the source of energy for nutrient transport . This activity inhibits membrane transport of nutrients, leading to starvation and eventual death of the microorganisms .
Safety and Hazards
特性
IUPAC Name |
copper;1-hydroxypyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNCWVQDOPICKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)O.C1=CC(=S)N(C=C1)O.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10CuN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CopperPyrithione | |
CAS RN |
154592-20-8 |
Source


|
| Record name | Copper, [1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide](/img/structure/B1144119.png)
